molecular formula C15H12N2O3 B1377784 5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1706460-52-7

5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B1377784
CAS No.: 1706460-52-7
M. Wt: 268.27 g/mol
InChI Key: RDGCCTMQZZZXLR-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a benzyloxy substituent at the 5-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. This reaction proceeds under metal-free conditions in N-methylpyrrolidone as the solvent at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyridine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The benzyloxy group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Dihydro derivatives of the pyrazolo[1,5-a]pyridine core.

    Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.

Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a scaffold for the development of new pharmaceuticals. Its unique structure allows for the exploration of various biological activities, including enzyme inhibition and receptor modulation.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its derivatives may find applications in the development of new materials with specific electronic or photophysical properties.

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in the presence of a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[3,4-b]pyridine derivatives: These compounds have a different fusion pattern of the pyrazole and pyridine rings.

Uniqueness: 5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This substituent provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with diverse properties.

Properties

IUPAC Name

5-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(19)13-9-16-17-7-6-12(8-14(13)17)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGCCTMQZZZXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=NN3C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001182712
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706460-52-7
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706460-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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